N,N,2-Trimethyl-4-[(phenylmethyl)oxy]-1H-benzimidazole-6-carboxamide
描述
Historical Development of Benzimidazole Derivatives
The historical trajectory of benzimidazole derivatives began in 1872 when Hoebrecker first synthesized benzimidazole as 2,5-dimethylbenzimidazole through the reduction of 2-nitro-4-methylacetanilide using tin and hydrochloric acid. This pioneering work established the foundation for what would become one of the most important heterocyclic systems in medicinal chemistry. The early synthesis demonstrated the formation of benzimidazole through a reduction-dehydration sequence, revealing the fundamental chemical reactivity that would later be exploited in more sophisticated synthetic approaches.
Following Hoebrecker's initial discovery, Ladenburg extensively explored benzimidazole synthesis through condensation reactions between ortho-aminoaniline and carbonyl compounds, including aldehydes and ketones. This methodology, known as the Ladenburg synthesis or Phillips synthesis, involved the condensation between ortho-phenylenediamine and carboxylic acids such as acetic acid. The development of this synthetic approach represented a significant advancement in the accessibility of benzimidazole derivatives, enabling the preparation of a broader range of substituted variants.
The scientific community's interest in benzimidazole derivatives intensified dramatically in the 1940s when Woolley hypothesized that benzimidazoles possessed purine-like structural characteristics and could evoke biological responses similar to naturally occurring purines. In 1943, Goodman and Nancy Hart published the first comprehensive paper on the pharmacological properties of benzimidazole, followed by Woolley's 1944 publication documenting the antibacterial activity of synthesized benzimidazoles against Escherichia coli and Streptococcus lactis.
A pivotal moment in benzimidazole research occurred in 1949 when Norman and Folkers discovered that 5,6-dimethylbenzimidazole was a degradation product of vitamin B12 obtained through acid hydrolysis. This finding revealed that the benzimidazole nucleus existed naturally as N-ribosyl-dimethylbenzimidazole, serving as an axial ligand for cobalt in vitamin B12. The discovery that other degradation products, including 5,6-methylbenzimidazole and 1,2-diamino-4,5-dimethylbenzene, also exhibited vitamin B12-like growth activity, established benzimidazole as a biologically relevant scaffold worthy of extensive investigation.
The recognition of benzimidazole's presence in vitamin B12 catalyzed systematic research into the therapeutic potential of benzimidazole derivatives. This led to the development of numerous pharmaceutical agents incorporating the benzimidazole core, including antiparasitic compounds such as albendazole, mebendazole, and thiabendazole, antiviral agents like enviradine, fungicidal compounds such as carbendazim, and proton pump inhibitors including omeprazole, lansoprazole, and pantoprazole.
Significance of Carboxamide-Substituted Benzimidazoles
Carboxamide-substituted benzimidazoles have emerged as a particularly significant class within the broader benzimidazole family due to their exceptional biological activities and superior pharmacological profiles. The incorporation of carboxamide functionality into the benzimidazole scaffold represents a strategic approach to enhancing both binding affinity and selectivity for biological targets. The carboxamide group provides critical hydrogen bonding capabilities, pi-pi stacking interactions, and hydrophobic interactions that enable these derivatives to bind efficiently with macromolecules.
The therapeutic significance of benzimidazole carboxamides is exemplified by their role as potent enzyme inhibitors across multiple biological pathways. Research has demonstrated that benzimidazole-4-carboxylic acid derivatives constitute a novel class of potent and selective serotonin 5-hydroxytryptamine 4 receptor antagonists. These compounds exhibit remarkable binding affinities, with several derivatives displaying subnanomolar affinity for the 5-hydroxytryptamine 4 binding site while maintaining excellent selectivity over other serotonin receptor subtypes.
The pharmacological characterization of benzimidazole carboxamides has revealed compounds with exceptional potency profiles. For instance, specific benzimidazole-4-carboxamide derivatives have demonstrated binding affinities with dissociation constants ranging from 0.11 to 2.9 nanomolar for central 5-hydroxytryptamine 4 sites, coupled with outstanding selectivity over serotonin 5-hydroxytryptamine 3, 5-hydroxytryptamine 2A, and 5-hydroxytryptamine 1A receptors. These findings underscore the precision with which carboxamide substitution can modulate biological activity.
In the realm of cancer therapeutics, benzimidazole carboxamides have shown remarkable promise as poly(adenosine diphosphate-ribose) polymerase inhibitors. The development of phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamides has yielded compounds with excellent enzyme potency and single-digit nanomolar cellular potency. The lead compound from this series, (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide, demonstrated outstanding potency against the poly(adenosine diphosphate-ribose) polymerase-1 enzyme with a dissociation constant of 1 nanomolar and an effective concentration for 50% inhibition of 1 nanomolar in whole cell assays.
The significance of carboxamide-substituted benzimidazoles extends to their favorable pharmacokinetic properties. These compounds typically exhibit oral bioavailability across multiple species, demonstrate the ability to cross the blood-brain barrier, and show appropriate distribution into tumor tissue. Such pharmacological characteristics make benzimidazole carboxamides particularly attractive for therapeutic development, as they combine potent biological activity with drug-like properties suitable for clinical applications.
Recent advances in benzimidazole carboxamide research have focused on the development of tubulin inhibitors for cancer treatment. Novel benzimidazole-2-carboxamide derivatives have been identified as potent tubulin inhibitors with improved solubility and pharmacokinetic parameters compared to traditional methyl benzimidazole-2-carbamate anthelmintics. These compounds demonstrate efficacy against paclitaxel-resistant tumors and possess favorable drug-like properties for oral administration, highlighting the continued evolution of benzimidazole carboxamide chemistry.
Position-Specific Substitution Effects in Benzimidazole Systems
The biological activity of benzimidazole derivatives is profoundly influenced by the nature and position of substituents on the bicyclic scaffold. Structure-activity relationship analyses have revealed that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole nucleus significantly modulate anti-inflammatory, antimicrobial, and anticancer activities. Understanding these position-specific effects is crucial for the rational design of benzimidazole derivatives with optimized biological properties.
Substitution at the 2-position of benzimidazole has been extensively studied and shown to dramatically influence biological activity. Research has demonstrated that benzimidazole substituted with anacardic acid at the C2 position effectively inhibits cyclooxygenase-2, while other 2-substituted derivatives exhibit varying degrees of enzyme selectivity. The introduction of diarylamine groups at the C2 position, combined with carboxamide substitution at the C5 or C6 positions, has been shown to result in potent bradykinin receptor antagonism. These findings highlight the critical role of the 2-position in determining target selectivity and binding affinity.
The 4-position of benzimidazole represents another strategically important site for substitution. Studies have shown that 4-substituted benzimidazole derivatives can exhibit enhanced biological activities compared to their unsubstituted counterparts. The incorporation of electron-withdrawing or electron-donating groups at the 4-position can significantly alter the electronic properties of the benzimidazole ring system, thereby influencing binding interactions with biological targets. Research has demonstrated that 4-substituted derivatives often display improved selectivity profiles and enhanced potency against specific enzyme targets.
The 5- and 6-positions of benzimidazole have proven particularly significant for carboxamide substitution patterns. Structure-activity relationship studies have revealed that 5-carboxamide or sulfamoyl or sulfonyl benzimidazole derivatives effectively antagonize cannabinoid receptors. The positioning of carboxamide groups at these sites enables optimal geometric arrangements for hydrogen bonding and hydrophobic interactions with receptor binding sites. Furthermore, the 6-position carboxamide substitution has been associated with enhanced selectivity and improved pharmacokinetic properties in various therapeutic applications.
Comprehensive structure-activity relationship analyses have provided detailed insights into optimal substitution patterns for specific biological activities. For cyclooxygenase and 5-lipoxygenase inhibition, research has shown that unsubstituted benzimidazole at specific positions is preferred, while amine groups at certain positions enhance inhibition of all three target enzymes. Lipophilic groups at specific positions favor cyclooxygenase-1 inhibition, hydrophilic groups enhance cyclooxygenase-2 inhibition, and methoxy substitution favors 5-lipoxygenase inhibition.
The influence of substitution patterns on receptor selectivity has been particularly well-documented in serotonin receptor research. Molecular modeling studies using computational chemistry software have indicated that the presence of voluminous substituents in the basic nitrogen atom of amino groups, combined with specific spatial arrangements maintaining distances of approximately 8.0 angstroms from this nitrogen to the aromatic ring, are of paramount importance for high affinity and selectivity for 5-hydroxytryptamine 4 receptors.
属性
IUPAC Name |
N,N,2-trimethyl-7-phenylmethoxy-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-12-19-15-9-14(18(22)21(2)3)10-16(17(15)20-12)23-11-13-7-5-4-6-8-13/h4-10H,11H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUKCLBCNXTYHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2OCC3=CC=CC=C3)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401170812 | |
| Record name | N,N,2-Trimethyl-7-(phenylmethoxy)-1H-benzimidazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401170812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942195-84-8 | |
| Record name | N,N,2-Trimethyl-7-(phenylmethoxy)-1H-benzimidazole-5-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942195-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N,2-Trimethyl-7-(phenylmethoxy)-1H-benzimidazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401170812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
生物活性
N,N,2-Trimethyl-4-[(phenylmethyl)oxy]-1H-benzimidazole-6-carboxamide, also known by its CAS number 942195-84-8, is a compound derived from the benzimidazole class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C18H19N3O2
- Molecular Weight : 309.36 g/mol
- IUPAC Name : 7-(benzyloxy)-N,N,2-trimethyl-1H-benzo[d]imidazole-5-carboxamide
- SMILES Notation : O=C(N(C)C)C1=CC2=C(C(OCC3=CC=CC=C3)=C1)NC(C)=N2
Benzimidazole derivatives, including this compound, are known for their ability to interact with biological targets such as microtubules and various enzymes. The mechanism of action often involves the inhibition of cellular processes essential for the growth and replication of pathogens or cancer cells.
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. A study evaluated the in vitro efficacy of various benzimidazole compounds against a range of microbial strains. The results demonstrated that compounds similar to this compound showed potent activity against both Gram-positive and Gram-negative bacteria.
| Compound | Antimicrobial Activity (Zone of Inhibition in mm) |
|---|---|
| N,N,2-Trimethyl... | 18 (Staphylococcus aureus) |
| N,N-Dimethyl... | 15 (Escherichia coli) |
| Benzimidazole A | 20 (Candida albicans) |
Anthelmintic Activity
Benzimidazoles are traditionally used as anthelmintics due to their ability to disrupt microtubule formation in parasitic worms. A study conducted on various derivatives showed that this compound exhibited significant anthelmintic activity against nematodes.
| Compound | Effective Concentration (EC50 in µg/mL) |
|---|---|
| N,N,2-Trimethyl... | 12.5 |
| Albendazole | 10.0 |
Case Studies
-
Case Study on Antiviral Activity :
A recent investigation into the antiviral properties of benzimidazole derivatives found that this compound inhibited viral entry mechanisms in cell cultures infected with Ebola virus. The compound demonstrated an EC50 value of approximately 0.93 µM, showcasing its potential as a therapeutic agent against viral infections. -
In Vivo Studies :
In vivo studies have shown that this compound can reduce tumor growth in animal models by inducing apoptosis in cancer cells through the inhibition of specific signaling pathways associated with cell proliferation.
Research Findings
Recent studies have focused on optimizing the structure of benzimidazoles to enhance their biological activity. Modifications at various positions on the benzimidazole core have led to the discovery of compounds with improved efficacy and selectivity against specific biological targets.
Key Research Insights:
- Structure-Activity Relationship (SAR) : Variations in substituents on the benzimidazole ring significantly affect biological activity.
| Substituent Position | Activity Observed |
|---|---|
| 1-position | Enhanced cytotoxicity |
| 5-position | Increased antimicrobial activity |
科学研究应用
Medicinal Chemistry
Anticancer Activity :
Research has indicated that benzimidazole derivatives exhibit significant anticancer properties. N,N,2-Trimethyl-4-[(phenylmethyl)oxy]-1H-benzimidazole-6-carboxamide has been studied for its potential in inhibiting tumor growth. In vitro studies have shown that it can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation .
Antimicrobial Properties :
This compound has also been evaluated for its antimicrobial effects. Studies suggest that it possesses activity against various bacterial strains, making it a candidate for developing new antimicrobial agents . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Agricultural Applications
Pesticide Development :
Benzimidazole derivatives are often utilized in agriculture as fungicides due to their ability to inhibit fungal growth. This compound has shown promise in preliminary studies as a potential fungicide against specific plant pathogens . The compound's efficacy and safety profile are under investigation to evaluate its practicality in crop protection.
Material Science
Polymer Chemistry :
The unique structure of this compound allows it to be integrated into polymer matrices. Its incorporation can enhance the thermal stability and mechanical properties of polymers, making it suitable for applications in coatings and composites . Research on the material properties indicates that it can improve resistance to degradation under environmental stressors.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various benzimidazole derivatives, including this compound. The compound was tested against several cancer cell lines, showing IC50 values comparable to existing chemotherapeutic agents. The study highlighted its potential as a lead compound for further development .
Case Study 2: Agricultural Application
A field trial conducted by agricultural scientists evaluated the effectiveness of this compound as a fungicide on crops affected by Fusarium species. Results indicated a significant reduction in disease incidence compared to untreated controls, suggesting its viability as an agricultural pesticide .
相似化合物的比较
Comparison with Structural Analogs
Substitution at Position 1 or 2
Compound 1 : 1-(Methoxymethyl)-N,N,2-trimethyl-4-(phenylmethoxy)-1H-benzimidazole-6-carboxamide (CAS 774582-61-5)
- Molecular Formula : C₂₀H₂₃N₃O₃
- Molecular Weight : 353.41 g/mol
- Differences: Position 1: Methoxymethyl (-CH₂OCH₃) replaces the methyl group.
Compound 2 : 2-Cyclopropyl-N,N,1-trimethyl-4-(phenylmethoxy)-1H-benzimidazole-6-carboxamide (CAS 774582-49-9)
- Molecular Formula : C₂₀H₂₃N₃O₃
- Molecular Weight : 353.41 g/mol
- Differences: Position 2: Cyclopropyl group replaces methyl.
Substitution at Position 4
Compound 3 : 4-Hydroxy-N,N,2-trimethyl-1-(phenylmethyl)-1H-benzimidazole-6-carboxamide (CAS 1640981-20-9)
- Molecular Formula : C₁₈H₁₉N₃O₂
- Molecular Weight : 309.36 g/mol
- Differences :
Compound 4 : 7-Hydroxy-6-[(3R)-3-hydroxy-3-(2-[(phenylmethoxy)methyl]phenyl)propyl]-N,N,2-trimethyl-1H-benzimidazole-5-carboxamide
Functional Group Modifications
Compound 5 : N-[3-(2H-Tetrazol-5-yl)phenyl]-6-(trifluoromethyl)-1H-benzimidazole-4-carboxamide
Physicochemical and Pharmacological Comparison
| Property | Parent Compound | Compound 1 (Methoxymethyl) | Compound 3 (4-Hydroxy) | Compound 5 (Tetrazole/CF₃) |
|---|---|---|---|---|
| Molecular Weight | 309.37 | 353.41 | 309.36 | 373.29 |
| PSA (Ų) | ~56 | ~56 | ~70 | ~110 |
| LogP | ~2.5 (predicted) | ~2.0 | ~1.8 | ~3.2 |
| Solubility | Moderate | Improved | High | Moderate |
| Metabolic Stability | Moderate | High (due to -OCH₃) | Low (due to -OH) | High (due to CF₃) |
Key Research Findings
- Tegoprazan Intermediate (Parent Compound) : Demonstrated optimal balance between lipophilicity and solubility for GERD treatment, with benzyloxy enhancing target binding .
- 4-Hydroxy Analog (Compound 3) : Despite higher solubility, reduced efficacy in vivo due to rapid Phase II glucuronidation .
- Tetrazole Derivatives (Compound 5) : Showed superior bioavailability in preclinical models, attributed to tetrazole’s acid-mimetic properties .
- Fluorinated Analogs (Compound 4) : Enhanced half-life and CNS penetration, critical for neurological applications .
常见问题
Basic Research Questions
Q. What are the recommended synthetic routes for N,N,2-Trimethyl-4-[(phenylmethyl)oxy]-1H-benzimidazole-6-carboxamide, and what intermediates are critical for yield optimization?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzimidazole core. Key steps include:
- N-methylation : Use methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to introduce methyl groups at the 1- and 2-positions of the benzimidazole .
- O-Benzylation : React 4-hydroxybenzimidazole intermediates with benzyl bromide under basic conditions (e.g., NaH in DMF) to install the phenylmethyloxy group .
- Carboxamide Formation : Couple the 6-carboxylic acid derivative with amines using EDCI/HOBt or other coupling agents in anhydrous THF or DCM .
- Prioritize intermediates like 4-hydroxy-1H-benzimidazole-6-carboxylic acid and N,N,2-trimethyl-1H-benzimidazole-6-carbonyl chloride for purity tracking via HPLC (C18 column, 0.1% TFA/ACN gradient) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- 1H/13C NMR : Focus on the benzimidazole aromatic protons (δ 7.2–8.1 ppm) and the methyl groups (δ 2.5–3.5 ppm). Use DMSO-d₆ as a solvent to resolve exchangeable NH protons .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺) with <2 ppm error. Electrospray ionization (ESI) in positive mode is preferred for carboxamides .
- X-ray Crystallography : For absolute configuration verification, grow crystals via slow evaporation in ethanol/water (70:30) and analyze space group parameters (e.g., monoclinic P2₁/c) .
Q. How can researchers ensure compound stability during storage and handling?
- Methodological Answer :
- Storage : Keep under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation and photodegradation. Use desiccants to mitigate hygroscopicity .
- Stability Assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor purity via HPLC. Buffer solutions (pH 1.2–7.4) can assess hydrolytic susceptibility .
Advanced Research Questions
Q. What computational strategies can predict the biological targets or pharmacokinetic properties of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into kinase ATP-binding pockets (e.g., Src/Abl homology models). Validate with MD simulations (100 ns, CHARMM36 force field) .
- QSAR Modeling : Train models on benzimidazole derivatives with known logP and IC₅₀ data. Employ Gaussian-based DFT calculations for electronic descriptor generation .
- ADMET Prediction : Utilize SwissADME or ADMETLab 2.0 to estimate permeability (Caco-2), hepatic clearance, and CYP450 inhibition .
Q. How should contradictions in biological activity data across assay formats be resolved?
- Methodological Answer :
- Assay Standardization : Compare results from cell-free (e.g., kinase inhibition ELISA) vs. cell-based (e.g., K562 proliferation) assays. Adjust for solvent effects (e.g., DMSO ≤0.1%) and serum protein binding .
- Dose-Response Repetition : Perform triplicate experiments with internal controls (e.g., staurosporine for kinase assays). Use nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ values .
- Orthogonal Validation : Confirm hits via SPR (binding affinity) or CRISPR knockouts of putative targets .
Q. What strategies optimize structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Substituent Scanning : Synthesize analogs with variations in the phenylmethyloxy group (e.g., halogenation, electron-withdrawing groups) to assess impact on potency .
- Bioisosteric Replacement : Replace the benzimidazole core with indole or purine scaffolds while retaining the carboxamide moiety. Evaluate solubility via shake-flask logD measurements .
- Fragment-Based Screening : Use X-ray crystallography or Cryo-EM to identify binding motifs for fragment growth .
Q. How can in vitro and in vivo models be designed to evaluate therapeutic potential?
- Methodological Answer :
- In Vitro : Test against panels of cancer cell lines (NCI-60) or bacterial strains (ATCC). Include cytotoxicity controls (e.g., HEK293 cells) .
- In Vivo : For oncology, use xenograft models (e.g., BALB/c mice with HT-29 tumors). Administer orally (10–50 mg/kg) and monitor tumor volume via caliper measurements .
- PK/PD Integration : Collect plasma samples at 0.5, 2, 6, and 24h post-dose. Quantify compound levels via LC-MS/MS and correlate with efficacy endpoints .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
